molecular formula C10H10ClNO B2411681 (E)-(4-chlorophenyl)(cyclopropyl)methanone oxime CAS No. 71288-82-9

(E)-(4-chlorophenyl)(cyclopropyl)methanone oxime

Cat. No.: B2411681
CAS No.: 71288-82-9
M. Wt: 195.65
InChI Key: ZAWYKLRZLXIEGC-UHFFFAOYSA-N
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Description

(E)-(4-chlorophenyl)(cyclopropyl)methanone oxime is a chemical compound with the molecular formula C10H10ClNO and a molecular weight of 195.65 g/mol It is characterized by the presence of a chlorophenyl group, a cyclopropyl group, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(4-chlorophenyl)(cyclopropyl)methanone oxime typically involves the reaction of (4-chlorophenyl)(cyclopropyl)methanone with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 0-5°C to ensure the formation of the oxime product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-(4-chlorophenyl)(cyclopropyl)methanone oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

Scientific Research Applications

(E)-(4-chlorophenyl)(cyclopropyl)methanone oxime has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-(4-chlorophenyl)(cyclopropyl)methanone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the chlorophenyl and cyclopropyl groups may interact with hydrophobic regions of proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-(4-chlorophenyl)(cyclopropyl)methanone oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

(NE)-N-[(4-chlorophenyl)-cyclopropylmethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-9-5-3-8(4-6-9)10(12-13)7-1-2-7/h3-7,13H,1-2H2/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWYKLRZLXIEGC-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=NO)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1/C(=N\O)/C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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